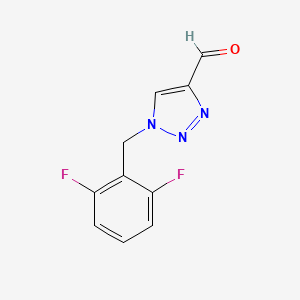

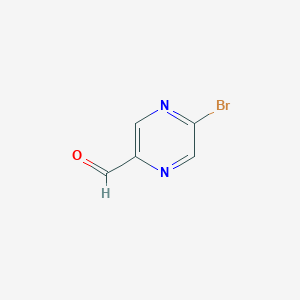

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde

Descripción general

Descripción

“1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is a chemical compound with a triazole derivative structure . It is an important raw material and intermediate used in organic synthesis .

Synthesis Analysis

A robust and versatile protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles was established under continuous flow conditions using copper-on-charcoal as a heterogeneous catalyst . This methodology allowed for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .Molecular Structure Analysis

The molecular formula of “1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is C10H7F2N3O2 . The InChI code is 1S/C10H7F2N3O2/c11-7-2-1-3-8(12)6(7)4-15-5-9(10(16)17)13-14-15 .Chemical Reactions Analysis

The copper-catalyzed 1,3-dipolar Huisgen cycloaddition of azides to alkynes, known as the CuAAC reaction, revolutionized the field of triazole synthesis allowing for the formation of these structures using a reliable, regioselective, and high-yielding process . The CuAAC reaction has seen applications in many areas, including bioconjugation chemistry, dendrimer and polymer synthesis, synthesis of peptidomimetics, combinatorial drug chemistry, and materials science .Physical And Chemical Properties Analysis

The molecular weight of “1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde” is 253.20 g/mol . The compound is solid at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Antiepileptic Drugs

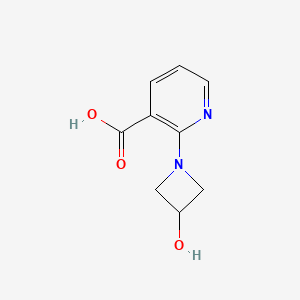

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde has been used in the novel synthesis of the antiepileptic drug rufinamide and its analogues. This process involves a one-pot reaction using solventless, metal-free catalysis, providing a new approach to synthesizing important pharmaceutical compounds (Bonacorso et al., 2015).

Antimicrobial Agent Development

A series of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid demonstrated moderate to good antimicrobial activities against various bacterial and fungal strains. These compounds, characterized by NMR and mass spectral analysis, represent potential candidates for new antimicrobial agents (Jadhav et al., 2017).

Synthesis of New Heterocycles

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde has been utilized in the synthesis of new heterocyclic compounds. These include 4-trichloroacetyl-1-(2,6-difluorobenzyl)-5-methyl(phenyl)-1H-1,2,3-triazoles, which serve as precursors for the creation of complex structures and potential biological activity assays (Prokhorova et al., 2010).

Nonlinear Optical and Spectroscopic Analysis

The molecule has been used in studies analyzing molecular, electronic, nonlinear optical, and spectroscopic properties of heterocyclic compounds. This research provides insights into the electronic properties of these compounds, relevant for various technological and scientific applications (Beytur & Avinca, 2021).

Mecanismo De Acción

Target of Action

It is structurally similar to rufinamide , an anticonvulsant medication used to treat Lennox–Gastaut syndrome and various other seizure disorders . Rufinamide is known to modulate the gating of voltage-gated sodium channels , which are common targets for antiepileptic drugs .

Mode of Action

Based on its structural similarity to rufinamide, it may also modulate the gating of voltage-gated sodium channels . This modulation could reduce neuronal excitability, thereby controlling seizures .

Biochemical Pathways

Rufinamide, a structurally similar compound, is known to affect the neuronal excitability via modulation of voltage-gated sodium channels .

Pharmacokinetics

Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

Based on its structural similarity to rufinamide, it may reduce neuronal excitability, thereby controlling seizures .

Direcciones Futuras

The 1,2,3-triazole moiety is of great importance in the fields of chemistry and chemical biology, due to its unique properties, inert nature, and ability to mimic amide bonds . Constant developments indicate that 1,2,3-triazoles will help lead to future organic synthesis and are useful for creating molecular libraries of various functionalized 1,2,3-triazoles .

Propiedades

IUPAC Name |

1-[(2,6-difluorophenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUMFFQNKMAORES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main research focus regarding 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde in the provided study?

A1: The research primarily investigates the synthesis and antimicrobial activity of novel compounds derived from 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde. Specifically, the study focuses on attaching various 4-substituted thiazol-2-yl hydrazine moieties to the aldehyde group of the parent molecule. [] The goal is to evaluate how these structural modifications impact the antimicrobial potency of the resulting derivatives.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1472432.png)

![2-(2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472439.png)

![2-(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)acetic acid](/img/structure/B1472445.png)